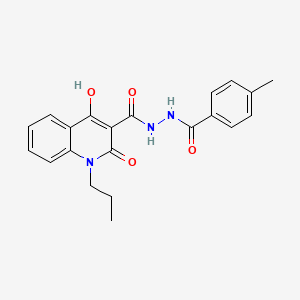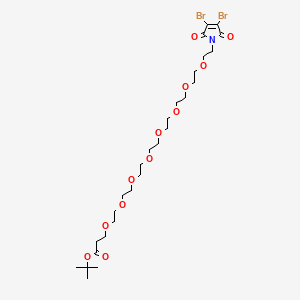
3,4-Dibromo-Mal-PEG8-Boc
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG8-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of 3,4-Dibromo-Mal-PEG8-Boc involves the use of a polyethylene glycol (PEG)-based PROTAC linker . This compound can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-Mal-PEG8-Boc includes a dibromomaleimide group and a Boc-protected amine group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms .Chemical Reactions Analysis
The dibromomaleimide group in 3,4-Dibromo-Mal-PEG8-Boc allows for two points of attachment because both of the bromine atoms can be substituted . The Boc protecting group can be removed under acidic conditions and allows for the amine to further react with other species .Physical And Chemical Properties Analysis
3,4-Dibromo-Mal-PEG8-Boc is a hydrophilic PEG species containing a dibromomaleimide group and a Boc-protected amine . It has a molecular weight of 735.45 and a formula of C27H45Br2NO12 . It appears as a liquid and is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Protein Conjugation
A study by Salmaso et al. (2009) explored the synthesis of a tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation. This involved the conjugation of PEG to 6-maleimidohexanoic acid, yielding a product (PEG-C(18)-Mal) used for conjugation to recombinant human granulocyte colony stimulating factor. This process demonstrated over 90% protein conjugation efficiency under certain conditions, without detectable alteration of the protein secondary structure (Salmaso et al., 2009).
Hydrogel Synthesis and Gelation
Lee et al. (2002) described the preparation of linear and branched DOPA-modified poly(ethylene glycol)s (PEG-DOPAs) for hydrogel formation. This study found that oxidative polymerization of DOPA endgroups in PEG-DOPAs led to rapid gelation, which is pivotal for applications in biomedical fields like drug delivery and tissue engineering (Lee, Dalsin, & Messersmith, 2002).
Biofunctional Peptide-Based Hydrogels
Diaferia et al. (2020) developed a novel hybrid polymer-peptide conjugate, PEG8-(FY)3, capable of self-assembling into a soft hydrogel. This hydrogel exhibited properties suitable for scaffolds in tissue engineering and supported cell growth, demonstrating the biocompatibility and structural versatility of PEG-based hydrogels (Diaferia et al., 2020).
DNA Binding and Gene Delivery
Garrett et al. (2000) synthesized linear polyamine poly(ethylene glycol) constructs for DNA binding and gene delivery, highlighting the potential of PEG-based systems in non-viral gene therapy applications. These constructs showed effective DNA-interactive properties and were able to deliver genes to target cells (Garrett et al., 2000).
Biomedical Applications of Bola-Type Amphiphilic Dendritic Macromolecules
Degoricija et al. (2006) described the synthesis of bola-type linear−dendritic macromolecules using poly(ethylene glycol) cores, highlighting their potential in biomedical applications such as ocular wound repair. These macromolecules were characterized for their cell toxicity and critical aggregation concentration, indicating their suitability for medical use (Degoricija et al., 2006).
MRI Contrast Agents
Gallo et al. (2020) reported the synthesis of DTPA(Gd)-PEG8-(FY)3 and DOTA(Gd)-PEG8-(FY)3 peptide conjugates for MRI diagnostics. These hydrogel-forming conjugates demonstrated high relaxivity and low cytotoxicity, suggesting their potential as MRI contrast agents (Gallo et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions of 3,4-Dibromo-Mal-PEG8-Boc involve its use in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . The use of 3,4-Dibromo-Mal-PEG8-Boc in the synthesis of these molecules could lead to advancements in this field .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-Mal-PEG8-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)
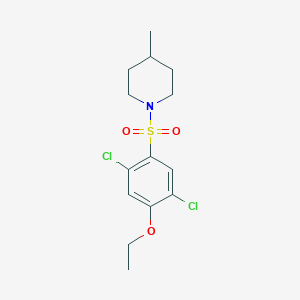
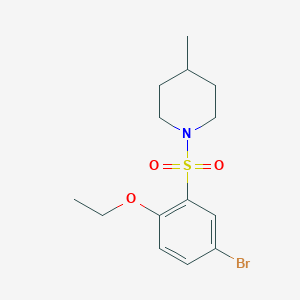
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
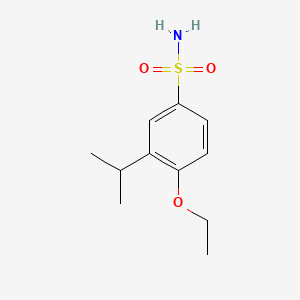
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
